molecular formula C22H17FN2O4 B2959664 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide CAS No. 2201767-87-3

5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide

Cat. No. B2959664
M. Wt: 392.386
InChI Key: PZTGTOMVJKKYJL-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide, also known as AFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFA is a furan-based compound that has been synthesized through a multistep process involving the use of various reagents and catalysts.

Scientific Research Applications

5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has shown potential applications in various scientific fields such as medicine, agriculture, and material science. In medicine, 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In agriculture, 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has been found to have insecticidal properties against various pests. In material science, 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has been used as a building block for the synthesis of various polymers and materials.

Mechanism Of Action

The mechanism of action of 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide is not fully understood. However, it has been proposed that 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide inhibits the activity of COX-2 with an IC50 value of 0.32 μM. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide reduces inflammation and pain in animal models of arthritis. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has also been found to have insecticidal properties against various pests.

Advantages And Limitations For Lab Experiments

5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has several advantages for lab experiments. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide is a synthetic compound that can be easily synthesized in large quantities. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has also been found to be stable under various conditions, making it suitable for various experiments. However, 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide has some limitations for lab experiments. 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide is a relatively new compound, and its properties and effects are not fully understood. Further research is needed to fully understand the potential applications and limitations of 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide.

Future Directions

There are several future directions for research on 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide. One direction is to further investigate the anti-inflammatory and anti-cancer properties of 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide. Another direction is to explore the insecticidal properties of 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide and its potential applications in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide and its potential applications in material science.

Synthesis Methods

The synthesis of 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide involves a multistep process that includes the use of various reagents and catalysts. The starting material for the synthesis is 4-acetylphenol, which is reacted with 4-fluoro-3-nitrobenzoyl chloride in the presence of a base to yield 5-(4-acetylphenyl)-4-fluoro-3-nitrobenzoic acid. The nitro group in this compound is then reduced to an amino group using a reducing agent such as tin(II)chloride. The resulting amine is then reacted with 3-(prop-2-enoylamino)-4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, 5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide.

properties

IUPAC Name

5-(4-acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-3-21(27)25-18-12-16(8-9-17(18)23)24-22(28)20-11-10-19(29-20)15-6-4-14(5-7-15)13(2)26/h3-12H,1H2,2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTGTOMVJKKYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide

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